CYP2A6 Inhibition Selectivity Over CYP2B6 and CYP2C9: A >23-Fold Window for the 2,6-Dimethylmorpholine-Substituted Coumarin
This compound inhibits CYP2A6 with an IC₅₀ of 130 nM in human liver microsomes using coumarin as substrate (5-min preincubation), while CYP2B6 and CYP2C9 are inhibited only at IC₅₀ values of 3,000 nM each — a selectivity window of >23-fold [1]. In contrast, a closely related 4-aminomethyl-7-hydroxycoumarin bearing an unsubstituted morpholine (lacking the 2,6-dimethyl groups) exhibits a CYP2A6 IC₅₀ of 330 nM [2]. The 2,6-dimethyl substitution therefore improves CYP2A6 potency by approximately 2.5-fold (130 nM vs. 330 nM) while maintaining a substantial selectivity margin against off-target CYP isoforms. The clinically used CYP2A6 inhibitor methoxsalen (8-methoxypsoralen), which also inhibits CYP3A4, presents a known drug-drug interaction liability that this selectivity profile may mitigate, though direct head-to-head CYP3A4 data for the target compound are not available [3].
| Evidence Dimension | CYP2A6 inhibitory potency and isoform selectivity (IC₅₀) |
|---|---|
| Target Compound Data | CYP2A6 IC₅₀ = 130 nM; CYP2B6 IC₅₀ = 3,000 nM; CYP2C9 IC₅₀ = 3,000 nM |
| Comparator Or Baseline | 4-(morpholin-4-ylmethyl)-7-hydroxycoumarin (unsubstituted morpholine analog): CYP2A6 IC₅₀ = 330 nM; Methoxsalen: CYP2A6 IC₅₀ ~100–500 nM (literature range), also inhibits CYP3A4 |
| Quantified Difference | ~2.5-fold improvement over unsubstituted morpholine analog (130 vs. 330 nM); >23-fold selectivity over CYP2B6 and CYP2C9 |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 5-min preincubation with NADPH-regenerating system |
Why This Matters
For programs developing CYP2A6 inhibitors as smoking cessation aids or for studying nicotine metabolism, the 2.5-fold potency gain and >23-fold selectivity window relative to the unsubstituted morpholine analog represent a meaningful advantage in reducing off-target CYP-mediated drug interactions and simplifying data interpretation in preclinical ADME studies.
- [1] BindingDB BDBM50366398 / CHEMBL4164113. CYP2A6 IC₅₀ = 130 nM; CYP2B6 IC₅₀ = 3,000 nM; CYP2C9 IC₅₀ = 3,000 nM. Curated by ChEMBL, Washington State University. https://www.bindingdb.org (accessed 2026-04-30). View Source
- [2] BindingDB BDBM109753 / US8609708. 4-(morpholin-4-ylmethyl)-7-hydroxycoumarin CYP2A6 IC₅₀ = 330 nM. https://www.bindingdb.org (accessed 2026-04-30). View Source
- [3] Synthesis and biological evaluation of coumarin derivatives as selective CYP2A6 inhibitors. Eurofarma / OvidDS, 2023. Notes methoxsalen CYP3A4 liability. https://eurofarma.ovidds.com (accessed 2026-04-30). View Source
